2-(Benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound exhibits significant potential for various biological applications, particularly in medicinal chemistry, due to its structural characteristics and the presence of functional groups that may interact with biological targets.
The compound is synthesized through various organic reactions that involve the combination of benzofuro derivatives with pyrimidine structures. Research has shown that derivatives of benzofuro[3,2-d]pyrimidines can be synthesized efficiently using diverse methodologies, which include one-pot reactions and multi-step synthetic routes .
This compound can be classified as a heterocyclic organic compound, specifically within the categories of pyrimidines and benzofurans. The presence of sulfur in the thioether group further categorizes it under thioethers.
The synthesis of 2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves a multi-step process. One common method includes:
The reactions are generally conducted under reflux conditions in solvents such as ethanol or DMF (dimethylformamide) and may require catalysts like potassium hydroxide to facilitate nucleophilic attacks. Yield percentages for these reactions can vary widely but are often reported between 46% and 86% depending on the specific conditions used .
The molecular structure of 2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one includes:
The molecular formula can be represented as C₁₈H₁₅N₁OS, with a molecular weight of approximately 293.38 g/mol. Spectroscopic data (NMR, IR) typically confirm the presence of key functional groups and structural integrity .
The compound can undergo several chemical reactions typical for heterocycles, including:
For example, when treated with electrophiles such as alkyl halides or acyl chlorides in the presence of bases, new derivatives can be synthesized through nucleophilic attack on the sulfur atom or aromatic rings .
The mechanism by which 2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one exerts its biological effects likely involves interaction with specific enzymes or receptors within biological systems.
Studies have indicated that similar compounds exhibit inhibitory activity against various cancer cell lines, suggesting potential applications in cancer therapy .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed for characterization .
The primary applications of 2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one include:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, arising from the fusion of a benzofuran ring with pyrimidine at specific positions. Early research focused on naturally occurring benzofuran derivatives, which demonstrated broad bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects [3]. The systematic exploration of synthetic benzofuropyrimidines accelerated in the 2000s, driven by advances in heterocyclic chemistry and scaffold-hopping strategies. These efforts aimed to mimic bioactive natural products while improving metabolic stability and target selectivity [2] [6]. Key milestones include the identification of benzofuropyrimidinones as kinase inhibitors and antimicrobial agents, with PubChem entries (e.g., CID 3131839 and CID 12353989) providing foundational structural data for derivatization [1] [5].
Table 1: Evolution of Key Benzofuropyrimidine Derivatives
Year Range | Structural Features | Primary Bioactivities | Advances |
---|---|---|---|
1990–2000 | Unsubstituted core | Moderate antimicrobial activity | Isolation from natural sources; initial synthesis |
2000–2010 | C2-thioethers; C3-alkyl | Anticancer; enzyme inhibition | Rational design via scaffold hopping |
2010–Present | C2-benzylthio; C3-aryl (e.g., o-tolyl) | Enhanced target specificity | Computational optimization; fused hybrids |
Recent innovations leverage scaffold-hopping approaches, generating bioisosteric analogs of flavonoids and other natural products to combat drug resistance [2]. The emergence of derivatives like 2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one exemplifies this trend, combining a benzylthio group at C2 with a sterically tuned o-tolyl group at C3 to optimize target engagement [8] [9].
C2 Modifications: Benzylthio as a Key Pharmacophore
The C2 position of benzofuropyrimidinones is a critical site for modulating electronic properties and intermolecular interactions. Introducing a benzylthio group (e.g., in 2-(benzylthio)pyrimidines) enhances antibacterial potency against multidrug-resistant strains like Staphylococcus aureus and Escherichia coli by promoting hydrophobic interactions with target enzymes [9]. This modification increases lipophilicity (logP ≈ 3.4–3.5), improving membrane penetration while maintaining balanced polarity (TPSA ≈ 40–50 Ų) [8] [9]. Structure-activity relationship (SAR) studies confirm that electron-withdrawing substituents on the benzylthio phenyl ring (e.g., 4-Cl) further boost activity, likely through enhanced sigma-hole interactions with catalytic residues in bacterial proteins [9].
C3 Modifications: Steric and Electronic Effects of o-Tolyl
The C3 position accommodates N-linked substituents that influence conformational stability and target specificity. The o-tolyl group (2-methylphenyl) in the target compound provides:
Fig. 1: Structural Features of 2-(Benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
O_______________ / || \ | N| | | |__S-CH₂-Ph | O=C | | | N| | \_______|__| | o-tolyl
Fused heterocycles amplify the bioactivity of benzofuropyrimidinones by:
Benzofuropyrimidine-Isoxazole Hybrids
Compounds like pyrano[3,2-d]isoxazole demonstrate synergistic effects, combining benzofuropyrimidine’s kinase inhibition with isoxazole’s antibacterial action. These hybrids exhibit low µM IC₅₀ values against β-lactamase-producing bacteria by dual inhibition of cell-wall synthesis and resistance enzymes (e.g., PDB: 1CK3, 6MU9) [7]. Molecular docking confirms that the fused system engages conserved catalytic residues (e.g., Ser70 in β-lactamases) more effectively than non-fused analogs [7] [10].
Triazole and Pyridine-Fused Derivatives
Triazole-bridged benzofuropyrimidines, such as isoxazolo[4,5-c]pyridazines, enhance dipeptidyl peptidase IV (DPP-4) inhibition (IC₅₀ ≈ 28 nM) through H-bonding with Glu205/Glu206 residues [10]. Similarly, thieno[3,2-d]pyrimidines act as adenine bioisosteres, enabling selective kinase inhibition by mimicking purine geometry [10].
Table 2: Bioactivity of Fused Benzofuropyrimidine Hybrids
Fused System | Target Enzymes | Potency (IC₅₀/EC₅₀) | Binding Interactions |
---|---|---|---|
Pyrano[3,2-d]isoxazole | β-Lactamases; DNA gyrase | 0.8–2.5 µM | H-bonding with Ser70; hydrophobic packing |
Isoxazolo[4,5-c]pyridazine | Dipeptidyl peptidase IV (DPP-4) | 28.6 nM | H-bonding with Glu205/Glu206 |
Thieno[3,2-d]pyrimidine | Kinases (CDK2, EGFR) | 6–50 nM | Adenine-mimetic H-bonding; π-stacking |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8